Cas no 492-10-4 (2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione)

492-10-4 structure
Nome del prodotto:2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione
2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione
- 2-amino-1,5-dihydro-7-methylpteridine-4,6-dione
- 2-amino-7-methyl-1,5-dihydropteridine-4,6-dione
- 7-METHYLXANTHOPTERIN
- 2-Amino-7-methyl-3,5-dihydro-pteridin-4,6-dion
- 2-amino-7-methyl-3,5-dihydro-pteridine-4,6-dione
- 2-Amino-7-methyl-4,6(3H,5H)pteridindion
- 4, 2-amino-7-methyl-
- 6-Hydroxy-7-methylpterin
- 7-Methylxanthopteridine
- 7-Methyl-xanthopterin
- AC1L3X39
- AC1Q6HYX
- NSC87957
- 2-amino-7-methyl-3,5-dihydropteridine-4,6-dione
- 492-10-4
- Pyrimido[4,5-d]pyrimidin-4(3H)-one, 2-amino-6-hydroxy-7-methyl-
- 4,6-Pteridinedione, 2-amino-1,5-dihydro-7-methyl-
- FT-0621469
- CCG-40495
- QHJGJOBIIBEJNN-UHFFFAOYSA-N
- 2-Amino-6-hydroxy-7-methyl-4(3H)-pteridinone #
- DTXSID40197706
- NSC 87957
- EINECS 207-746-8
- 2-amino-6-hydroxy-7-methylpteridin-4(3H)-one
- 4,6-Pteridinediol, 2-amino-7-methyl-
- NS00031872
- NSC-87957
- pteridine, 2-amino-4,6-dihydroxy-7-methyl-
-
- Inchi: InChI=1S/C7H7N5O2/c1-2-5(13)10-3-4(9-2)11-7(8)12-6(3)14/h1H3,(H,10,13)(H3,8,9,11,12,14)
- Chiave InChI: QHJGJOBIIBEJNN-UHFFFAOYSA-N
- Sorrisi: CC1=NC2=C(C(=O)NC(=N2)N)NC1=O
Proprietà calcolate
- Massa esatta: 193.06011
- Massa monoisotopica: 193.059974
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 431
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 109
- XLogP3: -2.1
Proprietà sperimentali
- Densità: 1.97
- Punto di ebollizione: 615.1°C at 760 mmHg
- Punto di infiammabilità: 325.8°C
- Indice di rifrazione: 1.898
- PSA: 108.94
- LogP: -0.52180
2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione Letteratura correlata
-
Adrien Albert,Friedrich Reich J. Chem. Soc. 1961 127
-
2. Molecular dissociation processes in solution. Part 6.—The decomposition of azo-bis-isobutyronitrile in the presence of αα-diphenyl-β-picryl hydrazyl and oxygen, and αα-diphenyl-β-picryl hydrazine and oxygenD. Verdin Trans. Faraday Soc. 1960 56 823
-
3. 408. The crystal and molecular structure of pentaphenylphosphorusP. J. Wheatley J. Chem. Soc. 1964 2206
-
Adrien Albert Q. Rev. Chem. Soc. 1952 6 197
492-10-4 (2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione) Prodotti correlati
- 2172006-64-1(5-{4-azaspirobicyclo2.2.2octane-2,2'-pyrrolidine-1'-yl}pentanenitrile)
- 2803477-20-3(3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride)
- 887225-08-3(2-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)
- 4535-90-4(2-Chloro-N-methylethanamine HydrochlorideDISCONTINUED SEE C365565)
- 2000992-61-8(tert-butyl 4-(2-cyclobutoxyethoxy)-4-(iodomethyl)piperidine-1-carboxylate)
- 1352517-62-4(2-(6-Phenylsulfanyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde)
- 1448136-14-8(N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide)
- 1027785-44-9(tert-Butyl (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)carbamate)
- 1806947-66-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)
- 894042-64-9(3-bromo-N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
atkchemica
Membro d'oro
CN Fornitore
Reagenti
